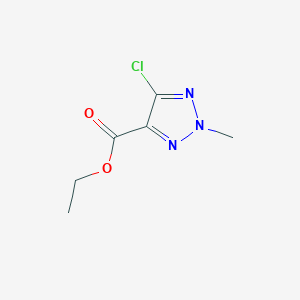
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Formation of new triazole derivatives with different substituents.
Hydrolysis: Production of 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the triazole ring.
科学的研究の応用
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing its activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
- Methyl 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylate
- 5-Chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the chlorine atom provides distinct chemical properties compared to its analogs, making it a valuable compound for various applications.
特性
分子式 |
C6H8ClN3O2 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC名 |
ethyl 5-chloro-2-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-12-6(11)4-5(7)9-10(2)8-4/h3H2,1-2H3 |
InChIキー |
WJWKWYPHNSZXPU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(N=C1Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


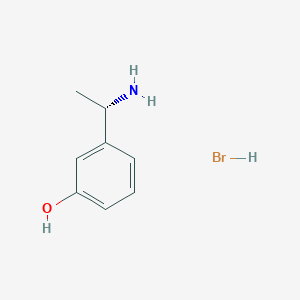
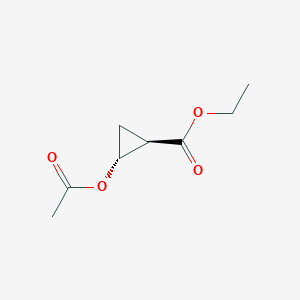
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
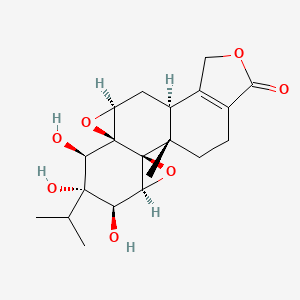
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
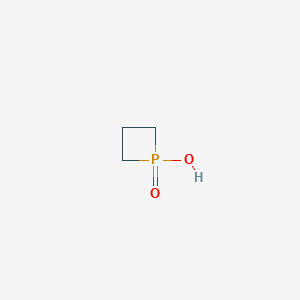
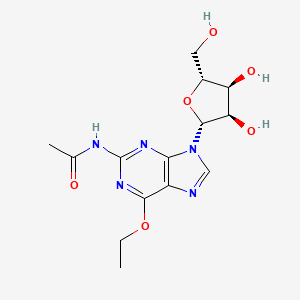
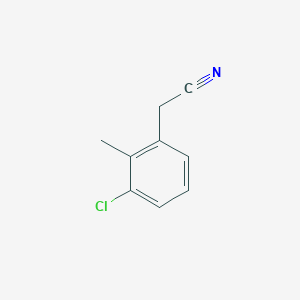
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
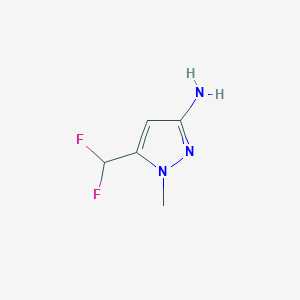
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)


